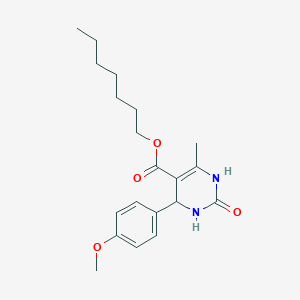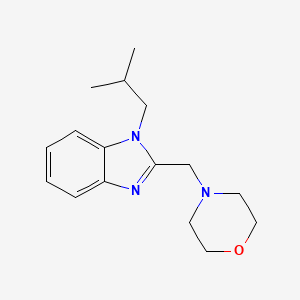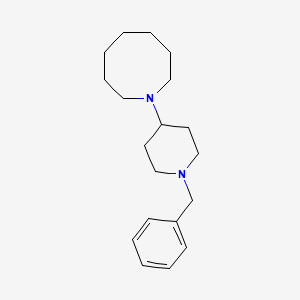![molecular formula C21H27ClFNO B4931438 2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B4931438.png)
2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol, also known as BHA (butylated hydroxyanisole), is a synthetic antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries. BHA is a white or yellowish crystalline powder that is soluble in alcohol and ether but insoluble in water. It is a potent inhibitor of lipid peroxidation, which makes it an effective preservative for fatty foods and cosmetics.
作用機序
2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol acts as an antioxidant by donating a hydrogen atom to free radicals, which neutralizes their damaging effects on cells and tissues. This compound also inhibits the activity of enzymes such as lipoxygenase and cyclooxygenase, which are involved in the production of pro-inflammatory molecules. Additionally, this compound has been shown to modulate the expression of genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and modulate the expression of genes involved in cell growth and differentiation. This compound has also been shown to have a protective effect on the liver, kidneys, and other organs.
実験室実験の利点と制限
2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol has several advantages for lab experiments, including its stability and solubility in organic solvents. However, this compound can also interfere with the activity of some enzymes and proteins, which can affect the results of experiments. Additionally, this compound can have toxic effects at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on 2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use as a chemopreventive agent for cancer. Additionally, there is interest in developing new derivatives of this compound with improved antioxidant and anti-inflammatory properties.
Conclusion:
In conclusion, this compound is a synthetic antioxidant that has been extensively studied for its potential health benefits. It has been shown to protect against oxidative stress and inflammation, improve insulin sensitivity, and modulate the expression of genes involved in cell growth and differentiation. This compound has several advantages for lab experiments, including its stability and solubility in organic solvents. However, it can also interfere with the activity of some enzymes and proteins and can have toxic effects at high concentrations. There are several future directions for research on this compound, including its potential use in the treatment of neurodegenerative diseases and as a chemopreventive agent for cancer.
合成法
2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol can be synthesized by the reaction of 2-tert-butyl-4-methylphenol with formaldehyde and HCl in the presence of a catalyst such as sulfuric acid. The resulting product is then chlorinated with chlorine gas in the presence of a catalyst such as aluminum chloride to yield this compound.
科学的研究の応用
2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol has been extensively studied for its antioxidant properties and its potential health benefits. It has been shown to protect against oxidative stress and inflammation, which are associated with many chronic diseases such as cancer, cardiovascular disease, and diabetes. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2,4-ditert-butyl-6-[(3-chloro-4-fluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClFNO/c1-20(2,3)14-9-13(19(25)16(10-14)21(4,5)6)12-24-15-7-8-18(23)17(22)11-15/h7-11,24-25H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVGHNMJSOAPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4931362.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine](/img/structure/B4931380.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931391.png)
![4-[(4-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931392.png)

![2-ethyl-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931415.png)


![2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4931446.png)

![N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B4931456.png)
![3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B4931460.png)
